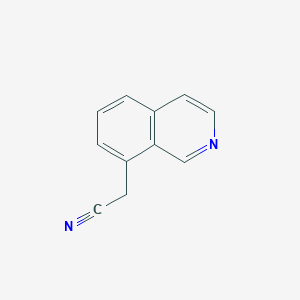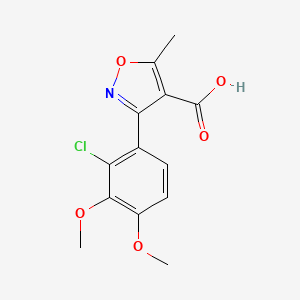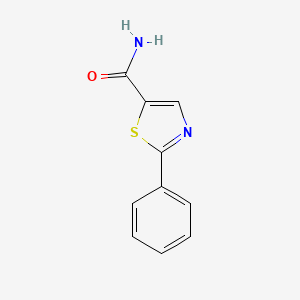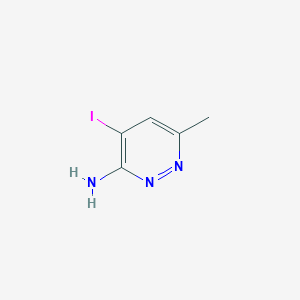
4-Iodo-6-methylpyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-6-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6IN3 It belongs to the class of pyridazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.
化学反应分析
Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinones or reduction to form dihydropyridazines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, and acetyl peroxyborate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .
科学研究应用
4-Iodo-6-methylpyridazin-3-amine has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.
相似化合物的比较
6-Chloro-4-methylpyridazin-3-amine: Similar in structure but with a chlorine atom instead of iodine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Contains bromine atoms and exhibits different reactivity and applications.
5-Iodo-2-methylpyridazin-3(2H)-one: Another iodinated pyridazine with distinct properties and uses.
Uniqueness: 4-Iodo-6-methylpyridazin-3-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities. Its structural properties make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C5H6IN3 |
|---|---|
分子量 |
235.03 g/mol |
IUPAC 名称 |
4-iodo-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI 键 |
KFAGWJJFUVMDAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=N1)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)
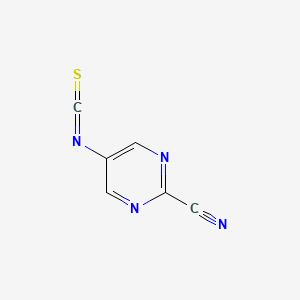
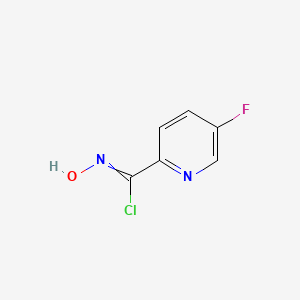


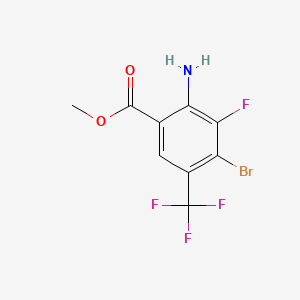
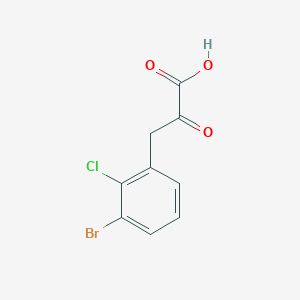
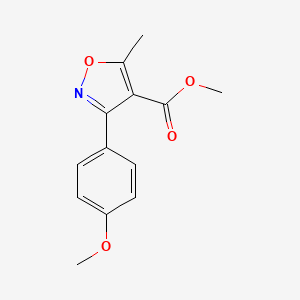
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
